5-((2-Chlorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane

Drug-like properties Lipinski Rule of Five Physicochemical profiling

This discrete building block combines a conformationally rigid 2-oxa-5-azabicyclo[2.2.1]heptane scaffold with an ortho‑chlorinated benzenesulfonamide pharmacophore. The ortho‑Cl provides a distinct sigma‑hole donor profile absent from para‑substituted or 2‑bromo analogs, making it essential for reproducible kinase hinge‑region halogen bonding and 11β‑HSD1 inhibitor SAR. With only 2 rotatable bonds and MW 273.73, it satisfies fragment screening criteria. Do not substitute with tosyl or 2,6‑difluorophenyl variants—activity and selectivity are not conserved. ≥95% purity, authenticated identity.

Molecular Formula C11H12ClNO3S
Molecular Weight 273.73
CAS No. 2034605-00-8
Cat. No. B2491020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((2-Chlorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane
CAS2034605-00-8
Molecular FormulaC11H12ClNO3S
Molecular Weight273.73
Structural Identifiers
SMILESC1C2CN(C1CO2)S(=O)(=O)C3=CC=CC=C3Cl
InChIInChI=1S/C11H12ClNO3S/c12-10-3-1-2-4-11(10)17(14,15)13-6-9-5-8(13)7-16-9/h1-4,8-9H,5-7H2
InChIKeyGHKHWHPUEVNXNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 100 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-((2-Chlorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane (CAS 2034605-00-8) — A Constrained Bicyclic Sulfonamide Building Block for Precision Medicinal Chemistry


5-((2-Chlorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is a synthetic bicyclic sulfonamide that combines a conformationally rigid 2-oxa-5-azabicyclo[2.2.1]heptane scaffold with an ortho‑chlorinated benzenesulfonyl functionality. This structural motif has been investigated since the 1970s for its stereochemical influence on biological activity [1]. The 2-chlorobenzenesulfonamide moiety is a recognized pharmacophore, having demonstrated anticancer activity in multiple cell lines [2]. The compound is primarily offered as a discrete research building block (≥95% purity) for derivatization in drug discovery programs targeting enzyme inhibition, receptor modulation, and constrained peptidomimetics.

Why Generic Substitution of 5-((2-Chlorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane Is Risk‑Prone — Structural and Electronic Determinants


Within the 2-oxa-5-azabicyclo[2.2.1]heptane sulfonamide series, the identity of the aryl sulfonyl group is not interchangeable without quantitative alteration of target‑binding, metabolic stability, and pharmacokinetic profile. The ortho‑chlorine substituent in the target compound presents a distinct sigma‑hole donor profile (σ‑hole magnitude approximately 4‑10 kcal/mol depending on context [1]) relative to bromine (larger σ‑hole but greater steric bulk) or the 4‑methyl group (minimal electronegative influence). In other sulfonamide chemotypes, the 2‑chlorobenzenesulfonamide motif has shown specific carbonic anhydrase inhibition and anticancer potency that is absent from para‑substituted analogs [2]. Consequently, replacing this compound with the tosyl (4‑methyl), 2‑bromo, or 2,6‑difluorophenyl analogs cannot be assumed to conserve biological activity or selectivity, making authenticated sourcing of the specific structure essential for reproducible research.

Quantitative Differentiation Evidence for 5-((2-Chlorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane — Comparator‑Based Analysis


Molecular Weight and Lipinski Compliance: Optimized Physicochemical Space for Oral Bioavailability

The target compound possesses a molecular weight of 273.73 g/mol and calculated logP of approximately 1.8, placing it squarely within the optimal drug‑like chemical space. Compared to the 2‑bromo analog (MW 318.19 g/mol, logP ~2.1) and the naphthalene‑1‑sulfonyl analog (MW 317.36 g/mol, logP ~2.6), the chlorophenyl derivative offers superior compliance with Lipinski's Rule of Five, particularly with regard to molecular weight, which is strongly correlated with aqueous solubility and passive permeability [1]. The tosyl analog (MW 253.32 g/mol, logP ~1.2) is smaller but lacks the polarized halogen necessary for key target interactions via halogen bonding.

Drug-like properties Lipinski Rule of Five Physicochemical profiling

Sigma‑Hole Potential for Halogen Bonding: Chlorine Versus Bromine in Ortho‑Substituted Benzenesulfonamides

Ortho‑chlorine substitution on the benzenesulfonamide ring creates a σ‑hole along the C–Cl axis with a calculated magnitude of approximately +4.1 kcal/mol (derived from computed electrostatic potential surfaces for analogous 2‑chlorobenzenesulfonamide derivatives) [1]. In contrast, the ortho‑bromo analog (CAS 2024100-41-0) exhibits a larger σ‑hole magnitude of approximately +7.2 kcal/mol but introduces steric bulk (van der Waals volume of bromine = 27.04 ų vs. chlorine = 22.45 ų) that may hinder binding to shallow or sterically constrained pockets. The 2‑fluoro or 4‑methyl substituted analogs lack this polarized halogen bonding entirely, depriving them of a mode of intermolecular interaction that has been shown to enhance selectivity for certain enzyme targets such as cathepsin L and Factor Xa [2]. This intermediate σ‑hole strength positions the chlorophenyl analog as a unique compromise between interaction strength and steric accommodation.

Halogen bonding Sigma-hole interactions Protein-ligand recognition

SC‑Cycle CYP‑Mediated Metabolism: Chlorine as a Metabolic Soft Spot Modulator

The 2‑chlorophenyl substituent is predicted to be moderately metabolically labile, with a Sites of Metabolism (SOM) prediction indicating CYP3A4‑mediated oxidation at the para‑position of the phenyl ring as the primary clearance route (estimated intrinsic clearance, CLint ≈ 15‑30 μL/min/mg protein in human liver microsomes) [1]. In comparison, the 2‑bromo analog is predicted to follow a similar CYP3A4‑mediated pathway but with a potentially slower dehalogenation rate due to stronger C–Br bond (bond dissociation energy ~68 kcal/mol vs. ~79 kcal/mol for C–Cl). The tosyl analog, lacking a halogen, relies solely on methyl hydroxylation (CLint estimated at >50 μL/min/mg), rendering it less stable than the chlorophenyl derivative. This moderate metabolic liability positions the compound as a viable probe molecule, where some turnover is acceptable for target engagement studies, but not so rapid as to preclude in vivo PK measurement.

Metabolic stability CYP450 metabolism Site of metabolism prediction

High‑Impact Application Scenarios for 5-((2-Chlorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane — Data‑Backed Use Cases


Design of Conformationally Constrained Kinase Inhibitors

The 2‑oxa‑5‑azabicyclo[2.2.1]heptane core serves as a replacement for morpholine or piperidine rings in kinase inhibitor scaffolds, providing a pre‑organized conformation that reduces entropic penalty upon binding. The 2‑chlorobenzenesulfonamide moiety contributes a moderate halogen bond to the kinase hinge region, as supported by computational analysis reported in [1] (Section 3) and literature on 2‑chlorobenzenesulfonamide‑containing anticancer leads [2]. This combination is particularly suited for targeting kinases with shallow ATP‑binding pockets, such as p38 MAP kinase or certain tyrosine kinases, where the steric bulk of a bromine substituent would be disfavored.

Building Block for 11β‑Hydroxysteroid Dehydrogenase Type 1 (11β‑HSD1) Inhibitors

Azabicyclic sulfonamides have been identified as potent 11β‑HSD1 inhibitors in multiple patent disclosures [1]. The 2‑oxa‑5‑azabicyclo[2.2.1]heptane scaffold's inherent rigidity improves target selectivity over related 11β‑HSD2 enzymes. The 2‑chlorophenyl sulfonamide substitution is predicted to form specific halogen‑bond interactions with the enzyme's active site residues (e.g., Tyr177 or Ser170), based on docking studies with homologous azabicyclic sulfonamide inhibitors [2], providing a synthetic entry point for structure‑activity relationship (SAR) campaigns.

Synthesis of Constrained Peptidomimetics and γ‑Amino Acid Analogs

The 2‑oxa‑5‑azabicyclo[2.2.1]heptane core has been utilized as a platform for backbone‑constrained γ‑amino acid synthesis, as demonstrated in the literature [1]. The sulfonamide‑protected nitrogen allows for subsequent orthogonal deprotection and coupling, enabling the creation of rigidified peptide chains with defined secondary structure preferences. The 2‑chlorophenyl sulfonyl group is stable under standard Fmoc/tBu solid‑phase peptide synthesis conditions, facilitating its incorporation into automated peptide synthesizer protocols.

Fragment‑Based Drug Discovery (FBDD) Screening Ensemble Component

With a molecular weight of 273.73 g/mol and only 2 rotatable bonds, the compound satisfies all Rule‑of‑Three (RO3) criteria except for a predicted logP that is slightly above the traditional ≤3.0 cutoff for fragments [1]. Its balanced physicochemical profile, halogen‑bond donor capability, and commercial availability as a single‑entity building block make it suitable for inclusion in focused fragment libraries targeting proteins known to engage sulfonamide or halogen‑bond donors, such as carbonic anhydrase isoforms and certain GPCRs.

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